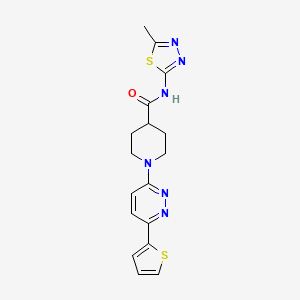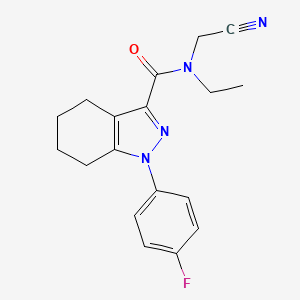
N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a chemical compound with a complex structure. Let’s break down its components:
- N-(cyanomethyl) : This group contains a cyano (CN) functional group attached to a methylene (CH₂) unit.
- N-ethyl : Indicates an ethyl (C₂H₅) group attached to the nitrogen atom.
- 1-(4-fluorophenyl) : Refers to a phenyl ring substituted with a fluorine atom at the para position (position 4).
- 4,5,6,7-tetrahydro-1H-indazole-3-carboxamide : This portion represents a fused indazole ring system with a carboxamide group (CONH₂) attached.
Molecular Structure Analysis
The molecular structure of N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is crucial for understanding its properties and interactions. You can visualize its 3D structure using computational tools or molecular modeling software. The arrangement of atoms, bond angles, and steric effects play a significant role in its behavior.
Chemical Reactions Analysis
To explore its reactivity, researchers would investigate its behavior in various chemical reactions. Potential reactions might involve nucleophilic substitutions, acid-base reactions, and transformations of the cyano group. Experimental studies would provide insights into its stability and reactivity under different conditions.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Investigate the temperature at which it transitions from solid to liquid.
- Solubility : Assess its solubility in various solvents (e.g., water, organic solvents).
- Color and Odor : Describe its appearance and smell.
- Chemical Properties :
- Acid-Base Behavior : Determine whether it acts as an acid or base.
- Stability : Assess its stability under different conditions (e.g., light, temperature).
- Reactivity : Investigate its behavior in common chemical reactions.
Safety And Hazards
Safety considerations are crucial:
- Toxicity : Evaluate its toxicity to humans, animals, and the environment.
- Handling Precautions : Researchers should follow safety protocols during synthesis and handling.
- Environmental Impact : Assess its potential impact on ecosystems.
Orientations Futures
Researchers should explore the following:
- Biological Activity : Investigate its potential as an insecticide, drug candidate, or other applications.
- Structure-Activity Relationship (SAR) : Correlate its structure with activity.
- Optimization : Modify the compound to enhance desired properties.
- Clinical Trials : If applicable, progress toward clinical trials.
Remember that this analysis is based on existing knowledge, and further research is essential to uncover additional details about this intriguing compound12.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)-4,5,6,7-tetrahydroindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c1-2-22(12-11-20)18(24)17-15-5-3-4-6-16(15)23(21-17)14-9-7-13(19)8-10-14/h7-10H,2-6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGNXCRTGXDHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1=NN(C2=C1CCCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-ethyl-1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

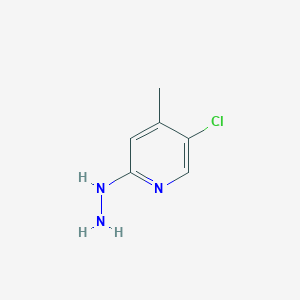
![{1-[acetyl(methyl)amino]-2,3-dihydro-1H-benzo[f]chromen-2-yl}methyl acetate](/img/structure/B2561385.png)
![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2561387.png)

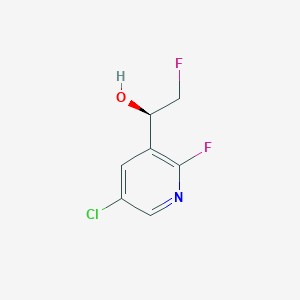
![3,3-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide](/img/structure/B2561392.png)
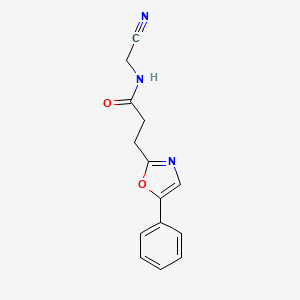
![Oxolan-3-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2561395.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B2561396.png)
![2-[(3-Chlorobenzyl)thio]aniline hydrochloride](/img/structure/B2561400.png)
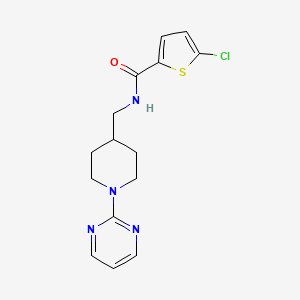
![4-[1-(3-Methoxy-1,2-thiazol-5-yl)ethylamino]-3-methylbutan-1-ol](/img/structure/B2561403.png)
![N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide](/img/structure/B2561404.png)
